molecular formula C25H24N4O3S B255160 N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B255160
M. Wt: 460.5 g/mol
InChI Key: KKZLXPDVPANBEV-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have a neuroprotective effect in Alzheimer's disease models. Additionally, the compound has been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide in lab experiments is its high purity and yield. Additionally, the compound has shown promising results in various research applications. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research involving N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide. One direction is to investigate its potential use as a therapeutic agent in cancer and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and its effects on the central nervous system. Additionally, research could focus on optimizing the synthesis method to increase yield and purity of the compound.

Synthesis Methods

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide involves the reaction of 5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-amine with 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired compound. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide has various scientific research applications. It has been used in studies investigating the role of certain enzymes in various diseases, such as cancer and Alzheimer's disease. The compound has also been used in studies investigating the effect of certain drugs on the central nervous system.

properties

Product Name

N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H24N4O3S/c1-31-21-9-8-18(13-22(21)32-2)12-19(14-26)24(30)28-25-27-20-10-11-29(16-23(20)33-25)15-17-6-4-3-5-7-17/h3-9,12-13H,10-11,15-16H2,1-2H3,(H,27,28,30)/b19-12+

InChI Key

KKZLXPDVPANBEV-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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